(2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane
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Overview
Description
(2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a sulfanylmethyl group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane typically involves multi-step organic reactionsThe reaction conditions often require the use of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen bonds.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: New halogenated aromatic compounds.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
(2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane involves its interaction with specific molecular targets. The compound’s halogenated aromatic structure allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors. The sulfanylmethyl group can also interact with thiol-containing proteins, affecting their function and stability.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: A simpler halogenated benzene derivative used in similar applications.
1-Bromo-4-chloro-2-fluorobenzene: Another halogenated benzene with different substitution patterns, used in the synthesis of phenanthridines.
Uniqueness: (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane is unique due to the presence of the sulfanylmethyl group attached to the chlorophenyl moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-[(4-chlorophenyl)sulfanylmethyl]-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFS/c14-13-6-3-11(16)7-9(13)8-17-12-4-1-10(15)2-5-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBPFHYBXAMKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(C=CC(=C2)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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